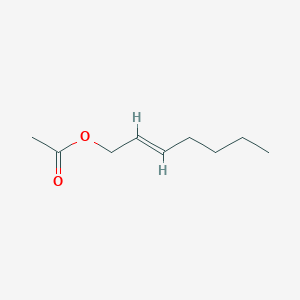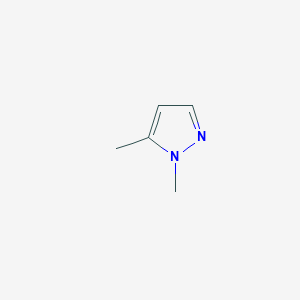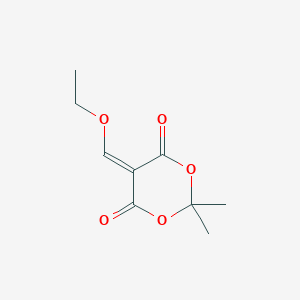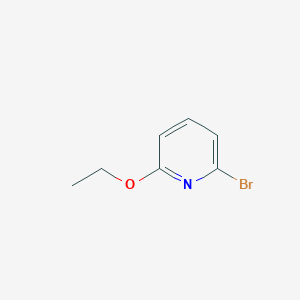
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid (DMPPA) is a sulfonated pyrimidine derivative that is widely used in scientific research. It has a variety of applications, including enzymatic and non-enzymatic synthesis, drug delivery and bioimaging. DMPPA has been found to exhibit significant biological activity and has been used in a number of studies to investigate its biochemical and physiological effects.
Scientific Research Applications
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been used in a variety of scientific research applications, including enzymatic and non-enzymatic synthesis, drug delivery and bioimaging. In enzymatic synthesis, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been used as a substrate for enzymes such as cytochrome P450 and carbonic anhydrase. In non-enzymatic synthesis, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been used as a catalyst for a variety of reactions, including Diels-Alder reactions and Michael additions. 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has also been used as a drug delivery agent, with studies demonstrating its ability to increase the solubility and bioavailability of drugs. Finally, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been used in bioimaging studies, with its fluorescent properties being used to detect and monitor biological processes.
Mechanism of Action
The exact mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has yet to be elucidated, however, it is thought to be related to its ability to interact with proteins and other biomolecules. 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been found to bind to proteins, including cytochrome P450 and carbonic anhydrase, and to interact with DNA and other biomolecules. It is also thought to be involved in the regulation of gene expression, as studies have demonstrated its ability to modulate the expression of genes involved in various biological processes.
Biochemical and Physiological Effects
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been found to have a number of biochemical and physiological effects. Studies have demonstrated its ability to modulate the activity of enzymes, including cytochrome P450 and carbonic anhydrase, and to regulate gene expression. In addition, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been found to have antioxidant, anti-inflammatory and antimicrobial properties. Finally, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been found to have neuroprotective effects, with studies demonstrating its ability to protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in laboratory experiments is its ability to interact with proteins and other biomolecules. This allows researchers to study the effects of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid on enzymes and gene expression in a controlled environment. However, there are a few limitations to using 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in laboratory experiments. Firstly, the exact mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid is still not fully understood, meaning that it is difficult to predict how it will interact with proteins and other biomolecules. Secondly, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid can be toxic to cells at high concentrations, meaning that researchers must be careful when using it in experiments.
Future Directions
There are a number of potential future directions for research into 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid. Firstly, further research is needed to elucidate the exact mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid. Secondly, more research is needed to investigate the effects of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid on other biochemical and physiological processes, such as metabolism and cell signaling. Thirdly, further research is needed to explore the potential applications of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in drug delivery and bioimaging. Finally, more research is needed to investigate the potential toxic effects of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid at high concentrations.
Synthesis Methods
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid is synthesized through a two-step process. The first step involves the reaction of dimethyl pyrimidine-2-thione with a sulfonating agent, such as sulfur trioxide, to form the sulfonated product. The second step involves the reaction of this sulfonated product with propionic acid, forming the desired 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid.
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-5-4-6(2)11-9(10-5)14-7(3)8(12)13/h4,7H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYICVNRPJIHRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378250 |
Source


|
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433242-31-0 |
Source


|
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Naphtho[1,8-de][1,2,3]triazine](/img/structure/B184064.png)








